1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one
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Overview
Description
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of two benzyloxy groups and a chloromethyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloromethylpyridine and benzyl alcohol.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the chloromethyl group in the presence of a base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones with various functional groups.
Scientific Research Applications
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(benzyloxy)-2-methylpyridin-4(1H)-one: Similar structure but with a methyl group instead of a chloromethyl group.
1,5-Bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
143111-65-3 |
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Molecular Formula |
C20H18ClNO3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(chloromethyl)-1,5-bis(phenylmethoxy)pyridin-4-one |
InChI |
InChI=1S/C20H18ClNO3/c21-12-18-11-19(23)20(24-14-16-7-3-1-4-8-16)13-22(18)25-15-17-9-5-2-6-10-17/h1-11,13H,12,14-15H2 |
InChI Key |
GBNLJEISRCEPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CCl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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